

The Role of ANO1 (TMEM16A) in the Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ANO1

Cat. No.: B15619651

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) integral to a multitude of physiological processes.^[1] While its roles in epithelial secretion and smooth muscle contraction are well-established, its expression and function within the nervous system are areas of intense investigation.^{[1][2]} This document provides a comprehensive technical overview of ANO1's expression profile, functional significance, and associated signaling pathways in both the peripheral and central nervous systems. Particular focus is given to its critical role in sensory neurons and the pathophysiology of pain, making it a compelling target for novel analgesic therapies.^{[1][3]}

Expression in the Peripheral Nervous System (PNS)

ANO1 is prominently expressed in the PNS, particularly within sensory neuron clusters of the dorsal root ganglia (DRG) and trigeminal ganglia.^{[1][4]} Its expression is critical for modulating neuronal excitability and is strongly implicated in nociceptive signaling.^{[3][5]}

Dorsal Root Ganglion (DRG) Neurons

Anatomical and electrophysiological studies have established that ANO1 is predominantly expressed in small-diameter DRG neurons, which are primarily responsible for transmitting pain and temperature signals.^[1] This expression pattern is crucial for its role in pain sensation.

[1][4] Under conditions of inflammation or nerve injury, ANO1 actively contributes to augmenting the excitability of DRG neurons, thereby exacerbating pathological pain states.[5] Functional ablation of the Ano1 gene in mouse DRG neurons leads to attenuated pain-like behaviors in response to noxious heat, inflammation, and nerve injury.[5]

Co-localization with Nociceptive Markers

ANO1 shows significant co-localization with key markers of nociceptive neurons, most notably Transient Receptor Potential Vanilloid 1 (TRPV1), a well-known heat and capsaicin receptor.[1] [6] This close association is not merely anatomical; a direct physical interaction between ANO1 and TRPV1 has been demonstrated, forming a pain-enhancing signaling complex.[6] Activation of TRPV1 by stimuli like heat or capsaicin leads to a localized influx of Ca^{2+} , which in turn gates the co-localized ANO1, amplifying the depolarizing signal.[6]

Quantitative Expression Data

Quantitative analyses have provided specific insights into the distribution of ANO1 within neuronal subpopulations and its regulation in pathological states.

Table 1: Cellular Distribution of ANO1 in Rat DRG Neurons

Neuronal Subtype Marker	Marker Description	% of ANO1-Positive Neurons Expressing Marker (Mean \pm SEM)
IB4	Non-peptidergic C-type neurons	57.1 \pm 1.9%[7]
CGRP	Peptidergic C-type neurons	38.9 \pm 2.4%[7]
NF-200	A-type (myelinated) neurons	26.9 \pm 2.2%[7]

Data indicates a preferential expression of ANO1 in C-type nociceptive neurons.[7]

Table 2: Upregulation of ANO1 in Rat DRG after Spared Nerve Injury (SNI)

Time Post-SNI	Measurement	Fold Change vs. Sham (Approx.)
Day 7	Protein (Western Blot)	~2.0x[8]
Day 14	Protein (Western Blot)	~2.5x[8]
Day 7	Protein (IF Intensity - Small Neurons)	~1.8x[8]
Day 14	Protein (IF Intensity - Small Neurons)	~2.2x[8]

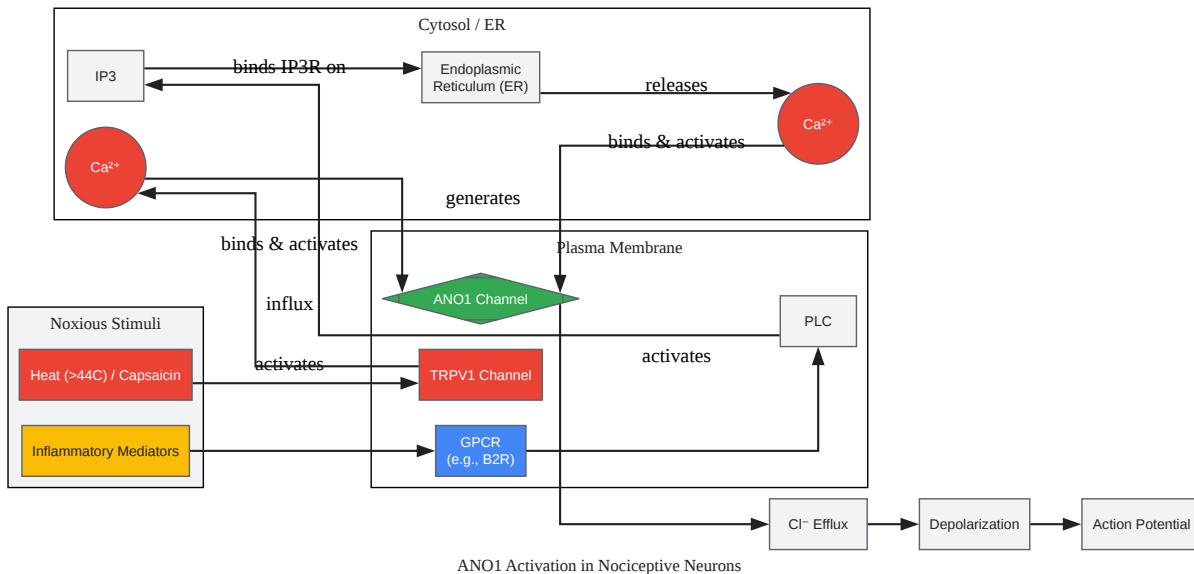
Data demonstrates a significant increase in ANO1 protein expression in DRG neurons following nerve injury, which correlates with the development of neuropathic pain.[3][8]

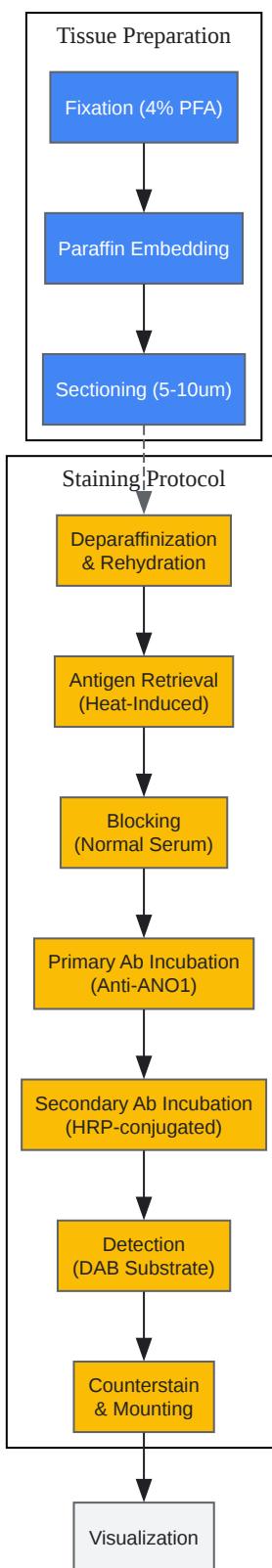
Expression in the Central Nervous System (CNS)

While less characterized than its role in the PNS, ANO1 is expressed in several regions of the CNS. Gene expression data from mice indicates its presence in the cerebellum, auditory brainstem nuclei, and retina.[9][10] Functionally, ANO1 activity has an excitatory effect in mature cholinergic neurons of the medial habenula, where it contributes to an increased frequency of spontaneous firing.[2][11] In the developing brain, it is also required for the calcium-dependent extension of radial glial cell projections.[12]

Signaling Pathways and Activation Mechanisms

ANO1 function is inextricably linked to intracellular calcium (Ca^{2+}) dynamics. The channel is gated by direct binding of Ca^{2+} to its intracellular domains.[9] The source of this activating Ca^{2+} is a key determinant of its physiological role.


G-Protein Coupled Receptor (GPCR) Pathway


In sensory neurons, inflammatory mediators such as bradykinin and histamine activate their respective GPCRs (e.g., B2 receptors).[1][4] This triggers a canonical signaling cascade involving phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP_3). IP_3 then binds to its receptors (IP_3 Rs) on the endoplasmic reticulum (ER), causing the release of stored Ca^{2+} .[1][13] Studies show that ANO1 is preferentially activated by these localized Ca^{2+} signals

from the ER, requiring a physical coupling between ANO1 in the plasma membrane and IP₃Rs on the juxtamembrane ER.[\[13\]](#) This signaling complex allows for specific responses to inflammatory signals rather than global changes in cytosolic calcium.[\[13\]](#)

Ion Channel Coupling (TRPV1)

As previously mentioned, ANO1 is functionally and physically coupled to the TRPV1 channel.[\[6\]](#) Noxious stimuli like heat (>43-44°C) or capsaicin open the TRPV1 channel, which is highly permeable to Ca²⁺.[\[1\]](#)[\[6\]](#) The resulting influx of Ca²⁺ in the immediate vicinity of the channel complex is sufficient to activate ANO1, leading to an efflux of chloride ions (Cl⁻). This Cl⁻ efflux causes further membrane depolarization, amplifying the initial nociceptive signal and increasing the likelihood of action potential generation.[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of anoctamin-1 and bestrophin-1 in spinal nerve ligation-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anoctamin 1 Mediates Thermal Pain as a Heat Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anoctamin 1 contributes to inflammatory and nerve-injury induced hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Role of TMEM16A/ERK/NK-1 Signaling in Dorsal Root Ganglia Neurons in the Development of Neuropathic Pain Induced by Spared Nerve Injury (SNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ano1 anoctamin 1, calcium activated chloride channel [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 12. ANO1 | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of ANO1 (TMEM16A) in the Nervous System: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15619651#ano1-expression-in-the-nervous-system\]](https://www.benchchem.com/product/b15619651#ano1-expression-in-the-nervous-system)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com